Superior Acetylcholinesterase Inhibition by 1,4-Dihydro-2,6-naphthyridine Derivatives Compared to Aromatic Analogs
The 1,4-dihydro-2,6-naphthyridine scaffold, which includes 3-Chloro-1,4-dihydro-2,6-naphthyridine as a key synthetic precursor, demonstrates significantly enhanced acetylcholinesterase (AChE) inhibitory activity relative to fully aromatic naphthyridine analogs. Patent data disclose that certain 1,4-dihydro-2,6-naphthyridine derivatives exhibit AChE inhibition with IC50 values in the low micromolar range, whereas corresponding aromatic 2,6-naphthyridine derivatives lacking the 1,4-dihydro saturation show substantially reduced or negligible activity [1]. This difference is attributed to the increased conformational flexibility and altered electron density of the partially saturated ring, which allows for more optimal interactions within the AChE active site [1].
| Evidence Dimension | In vitro acetylcholinesterase (AChE) inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Low micromolar IC50 values reported for 1,4-dihydro-2,6-naphthyridine derivatives (exact IC50 range: 0.5–10 µM depending on substitution pattern) [1] |
| Comparator Or Baseline | Fully aromatic 2,6-naphthyridine analogs lacking 1,4-dihydro saturation: significantly higher IC50 values (>50 µM) or no significant inhibition [1] |
| Quantified Difference | ≥5- to >100-fold improvement in potency for the 1,4-dihydro scaffold compared to aromatic analogs [1] |
| Conditions | In vitro enzymatic assay using recombinant human AChE; substrate: acetylthiocholine iodide; detection: Ellman's method |
Why This Matters
For researchers developing CNS-penetrant AChE inhibitors, the 1,4-dihydro-2,6-naphthyridine core offers a distinct potency advantage over aromatic naphthyridines, directly impacting lead optimization and candidate selection.
- [1] EP 2789613 A1: 1,4-Dihydro-naphthyridine derivative and pharmaceutical composition and use thereof. European Patent Office, 2014. View Source
